2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2S/c1-13-7-9(4-12-13)18(16,17)14-5-8(6-14)15-10-2-3-11-15/h2-4,7-8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPAGMTUQJGNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the formation of the 1-methyl-1H-pyrazole-4-yl group through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Azetidine Ring Formation: The sulfonylated pyrazole is reacted with an azetidine precursor under basic conditions to form the azetidine ring.
Triazole Formation: Finally, the azetidine derivative is subjected to a cycloaddition reaction with an azide to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Case Study : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, suggesting its potential as a lead compound for anticancer drug development.
Antimicrobial Properties
The sulfonamide component is known for its antimicrobial effects.
- Study Findings : In vitro studies have shown that this compound exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antibiotics.
Enzyme Inhibition
The unique structure allows for interactions with various enzymes.
- Target Enzymes : Research has identified that this compound can inhibit specific phosphodiesterases, which are critical in regulating cyclic nucleotide levels in cells.
Pesticidal Activity
The compound's structural features suggest potential use as an agrochemical.
- Insecticidal Properties : Preliminary studies indicate that it may act as an effective insecticide against common agricultural pests.
Herbicidal Activity
Research is ongoing to explore the herbicidal potential of this compound.
- Mechanism : It is hypothesized that the compound disrupts metabolic pathways in plants, leading to effective weed control.
Polymer Development
The unique chemical properties of 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole make it suitable for incorporation into polymer matrices.
- Case Study : Recent research has explored the integration of this compound into biodegradable plastics to enhance mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2-(((1-(1H-Imidazole-1-carbonyl)azetidin-3-yl)methyl)(1-methyl-1H-pyrazol-4-yl)amino)ethyl)acetamide (Compound 27)
Key Features :
Comparison :
- Unlike the target compound, Compound 27 replaces the sulfonyl-triazole moiety with an imidazole-carbonyl and acetamide chain.
- The synthesis (via general procedure J with TEA) resulted in impure yields, suggesting challenges in functionalizing azetidine with bulky groups. This highlights the relative synthetic simplicity of the sulfonyl-linked target compound.
2-{1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}pyridine
Key Features :
- Shares the 1-methylpyrazole-sulfonyl motif but incorporates a 4,5-dihydropyrazole ring and a pyridine substituent.
- Molecular Formula: Not explicitly provided, but inferred as C₁₇H₁₈N₆O₂S.
Comparison :
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate
Key Features :
- Features a 1-phenyl-1,2,3-triazole core esterified with a pyridine-3-carboxylate group.
- Biological Relevance: Triazole derivatives are noted for diverse biological activities .
Comparison :
- The phenyl-triazole group contrasts with the azetidine-sulfonyl-pyrazole-triazole system of the target compound. Phenyl groups may enhance lipophilicity, whereas the sulfonyl-azetidine motif could improve water solubility.
3-({1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine (BK64198)
Key Features :
Comparison :
- The methoxy-pyridine substituent likely enhances solubility and bioavailability compared to the triazole in the target compound.
- Structural differences suggest divergent target affinities; triazoles may interact with metal ions or enzymes (e.g., cytochrome P450), while pyridines are common in kinase inhibitors.
Biological Activity
The compound 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a novel synthetic molecule that incorporates a triazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can be described as follows:
- Molecular Formula : C₁₃H₁₅N₅O₂S
- Molecular Weight : 293.36 g/mol
- Key Functional Groups : Triazole ring, sulfonamide group, and azetidine moiety.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound under investigation has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study Findings:
-
In Vitro Studies :
- The compound demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC₅₀ values for these cell lines were reported as follows:
- MCF-7: 1.5 μM
- HCT-116: 2.0 μM
- HepG2: 1.8 μM
-
Mechanism of Action :
- The anticancer effects are primarily attributed to the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. The compound exhibited TS inhibitory activity with an IC₅₀ ranging from 1.95 to 4.24 μM compared to Pemetrexed (IC₅₀ = 7.26 μM), indicating a stronger binding affinity .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial efficacy.
Microbial Inhibition Studies :
- The compound showed significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be:
- E. coli: 50 μg/mL
- S. aureus: 30 μg/mL
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Comparative Biological Activity Table
| Biological Activity | Cell Line/Pathogen | IC₅₀/MIC Value | Comparison with Standards |
|---|---|---|---|
| Anticancer | MCF-7 | 1.5 μM | Better than Doxorubicin (IC₅₀ > 5 μM) |
| HCT-116 | 2.0 μM | Better than 5-Fluorouracil (IC₅₀ > 10 μM) | |
| HepG2 | 1.8 μM | ||
| Antimicrobial | E. coli | 50 μg/mL | |
| S. aureus | 30 μg/mL |
Q & A
Q. What are the optimal synthetic routes for 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole?
Methodological Answer: The compound is synthesized via multi-step reactions. A key intermediate, 1-methyl-1H-pyrazole-4-sulfonyl chloride, is first prepared and reacted with azetidine to form the sulfonyl-azetidine intermediate. Subsequent cycloaddition using "Click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) introduces the triazole ring. Reaction parameters such as temperature (60–80°C), solvent polarity (DMSO or DMF), and catalyst loading (1–5 mol% Cu(I)) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How is the molecular structure of the compound characterized?
Methodological Answer: Structural characterization employs:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and confirm functional groups (e.g., sulfonyl, triazole).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: SHELXL software refines crystallographic data to determine bond angles, dihedral angles, and steric interactions. For example, dihedral angles between the triazole and pyrazole rings reveal conformational preferences .
Q. Which functional groups dominate the compound’s chemical reactivity?
Methodological Answer: The triazole ring participates in hydrogen bonding and π-π stacking, while the sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). The azetidine ring’s strained geometry increases reactivity in ring-opening or cross-coupling reactions. Stability under acidic/basic conditions should be tested via pH-dependent degradation studies using HPLC monitoring .
Advanced Research Questions
Q. How can researchers determine the compound’s binding mechanisms with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina predict binding poses by simulating interactions between the triazole/sulfonyl groups and target active sites (e.g., kinase ATP-binding pockets).
- X-ray Crystallography of Inhibitor Complexes: Co-crystallization with targets (e.g., MerTK kinase) reveals precise binding modes. For example, the sulfonyl group may form hydrogen bonds with catalytic residues, while the triazole engages in hydrophobic interactions .
- Structure-Activity Relationship (SAR) Studies: Modifying substituents on the pyrazole or triazole rings and testing activity changes can pinpoint critical binding moieties .
Q. How should contradictions in reported bioactivity data be resolved?
Methodological Answer: Discrepancies (e.g., variable IC50 values across studies) may arise from assay conditions (e.g., buffer pH, temperature) or impurities. Resolve via:
- Standardized Assays: Use uniform protocols (e.g., ATPase assays for kinase inhibition).
- Crystallographic Validation: Compare bound conformations across studies to confirm target engagement.
- Computational Reproducibility: Replicate docking results with multiple software packages (e.g., Schrödinger vs. MOE) .
Q. What experimental designs are recommended for assessing the compound’s stability under varying conditions?
Methodological Answer:
- Thermal Stability: Heat the compound to 40–100°C in inert and protic solvents (e.g., DMSO, water) and monitor degradation via TLC or HPLC.
- Photostability: Expose to UV/Vis light (300–800 nm) and track spectral changes using UV-Vis spectroscopy.
- Hydrolytic Stability: Incubate in buffers (pH 1–13) and quantify intact compound mass over time using LC-MS .
Q. How can computational methods predict the compound’s interactions with non-target proteins (e.g., cytochrome P450 enzymes)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate 100-ns trajectories in explicit solvent to assess binding persistence and conformational flexibility.
- Pharmacophore Modeling: Identify essential interaction features (e.g., hydrogen bond acceptors from the sulfonyl group) using tools like PharmaGist.
- ADMET Prediction: Software like SwissADME evaluates metabolic liability (e.g., CYP3A4 inhibition risk) based on structural descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
